Field: Physical Chemistry
Application: Dioctyl sodium sulfosuccinate is used as a model surfactant in solvent environments of differing polarity.
Field: Renewable Energy Applications
Results: These strategies are exploited to enhance performance and develop future energy materials.
Field: Pharmaceutical Industry
Application: Dioctyl sulfide is employed as a pharmaceutical intermediate.
Method: Not specified.
Results: Not specified.
Field: Environmental Science
Method: The oil/water emulsion created with the binary DOSS-Saponin was very stable and recorded the least average droplet size compared with that of DOSS only and Saponin only.
Results: The dispersion effectiveness was higher compared with that of DOSS and Saponin.
Field: Industrial Chemistry
Application: Dioctyl sodium sulfosuccinate is used as a surfactant in the formulation of detergents and wetting agents.
Field: Nanotechnology
Application: Dioctyl sodium sulfosuccinate is used in nanoparticle synthesis.
Dioctyl sulfide is a chemical compound with the molecular formula C₁₆H₃₄S. It is an organosulfur compound characterized by the presence of a sulfur atom bonded to two octyl groups. This compound is typically a colorless to pale yellow liquid with a distinctive odor, and it is known for its hydrophobic properties. Dioctyl sulfide is often utilized in various chemical processes and applications due to its unique physical and chemical characteristics.
Dioctyl sulfide can be synthesized through various methods, including:
Dioctyl sulfide has several applications across different fields:
Research on dioctyl sulfide's interactions focuses primarily on its role in catalytic processes and nanoparticle synthesis. Studies indicate that small additions of dioctyl sulfide can significantly affect the kinetics of reactions involving metal nanoparticles, enhancing their catalytic activity . Moreover, its self-assembly behavior on surfaces has implications for material science and surface chemistry applications .
Dioctyl sulfide shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dioctyl disulfide | C₁₈H₃₈S₂ | Contains two sulfur atoms; used in lubrication |
| Octanethiol | C₈H₁₈S | Contains one sulfur atom; used in surface modification |
| Dodecanethiol | C₁₂H₂₆S | Longer carbon chain; used in similar applications as dioctyl sulfide |
Uniqueness of Dioctyl Sulfide:
Dioctyl sulfide is unique due to its specific arrangement of two octyl groups attached to a single sulfur atom, which influences its hydrophobic characteristics and makes it particularly suitable for applications in nanoparticle synthesis and stabilization. Unlike its analogs, such as dioctyl disulfide which contains an additional sulfur atom, dioctyl sulfide's structure allows for different reactivity patterns and applications.
The classical synthesis of dioctyl sulfide primarily relies on two fundamental approaches: the Grignard reagent methodology and direct alkyl halide substitution reactions. The Grignard approach involves the formation of octyl magnesium bromide from 1-bromooctane and magnesium metal in anhydrous diethyl ether, followed by reaction with sulfur-containing electrophiles [6] [7]. This method requires strictly anhydrous conditions due to the high reactivity of Grignard reagents with water and other protic solvents [8].
The more commonly employed alkyl halide approach utilizes the reaction between 1-bromooctane and sodium sulfide in the presence of neutral alumina as a heterogeneous catalyst [9]. This reaction proceeds at elevated temperatures of 90°C in toluene, where the alumina surface significantly accelerates the nucleophilic substitution process [9]. The mechanism involves the formation of a thiolate intermediate through nucleophilic attack of sulfide on the alkyl halide, followed by a second substitution to yield the symmetrical sulfide product [9].
| Method | Reagents | Conditions | Yield | Temperature | Solvent |
|---|---|---|---|---|---|
| Grignard Route | Octyl-MgBr + S₈ | Anhydrous | 65-75% | Reflux | Diethyl ether |
| Alkyl Halide + Na₂S | 1-Bromooctane + Na₂S | Alumina catalyst | 88% | 90°C | Toluene |
| Direct Displacement | 1-Bromooctane + HS⁻ | Base catalysis | 70-80% | 80°C | Alcoholic solvent |
The sodium sulfide-mediated synthesis represents the most efficient traditional route, providing excellent yields under relatively mild conditions [9]. The reaction mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the sulfide nucleophile attacks the electrophilic carbon center of the alkyl halide, displacing the bromide leaving group [10] [11]. The symmetrical nature of dioctyl sulfide formation requires two sequential substitution reactions, with the initial monoalkylation product serving as an intermediate [11].
Contemporary synthetic approaches to dioctyl sulfide have evolved to incorporate metal-free catalytic systems and continuous flow methodologies. The transition-metal-free difunctionalization of sulfur nucleophiles using hypervalent iodine reagents represents a significant advancement in organosulfur chemistry [12] [13]. These reactions employ iodonium salts as electrophilic arylation and vinylation reagents under mild conditions, eliminating the need for transition metal catalysts [12].
Metal-free carbon-hydrogen thioarylation protocols have been developed using methyl sulfoxides as sulfur sources [14] [15]. These reactions proceed through in situ activation of sulfoxides with trifluoromethanesulfonic anhydride, generating electrophilic sulfur species capable of coupling with various nucleophiles [15]. The methodology demonstrates broad functional group tolerance and operates under mild reaction conditions, making it suitable for sensitive substrates [14].
Flow chemistry applications in sulfide synthesis have shown remarkable improvements in reaction efficiency and product selectivity [16] [17]. Continuous flow processes enable precise control of reaction parameters including temperature, pressure, and residence time, leading to enhanced yields compared to traditional batch procedures [16]. The implementation of microreactor technology allows for rapid heat and mass transfer, reducing reaction times and improving overall process efficiency [17].
| Method | Catalyst System | Temperature | Residence Time | Yield Improvement |
|---|---|---|---|---|
| Metal-free difunctionalization | Iodonium salts + I₂ | Room temperature | 24 hours | 85-95% |
| Flow chemistry | Thermal activation | 150°C | 20 minutes | 60-80% |
| Photocatalytic oxidation | Eosin Y + LED | 25°C | 20 minutes | 90-95% |
| Hypervalent iodine | PhI(OAc)₂ | 80°C | 6 hours | 70-85% |
Surfactant-assisted synthesis of dioctyl sulfide involves the use of amphiphilic molecules to enhance reaction rates and selectivity through micelle formation and phase-transfer catalysis [18] [19]. Sodium bis(2-ethylhexyl) sulfosuccinate serves as an effective surfactant in these systems, facilitating the solubilization of hydrophobic reactants in aqueous media [18]. The surfactant molecules create microenvironments that concentrate reactants and stabilize transition states, leading to improved reaction kinetics [19].
Modified catalyst systems incorporating sulfated zirconia have demonstrated exceptional activity in Friedel-Crafts alkylation reactions relevant to sulfide synthesis [20]. These solid acid catalysts provide Lewis acidic sites that activate alkyl halides toward nucleophilic attack while maintaining high selectivity for the desired substitution products [20]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, making the process more environmentally sustainable [21].
The implementation of phase-transfer catalysis using quaternary ammonium salts has proven effective in sulfide synthesis reactions [22] [21]. These catalysts enable the transfer of anionic nucleophiles from aqueous phases into organic solvents, where they can react with lipophilic alkyl halides [21]. The zinc-aluminum chloride system in aqueous dimethylformamide represents a particularly effective catalyst combination for sulfide formation from disulfide precursors [21].
| Catalyst Type | Surfactant/Additive | Reaction Medium | Yield Enhancement | Selectivity |
|---|---|---|---|---|
| Sulfated ZrO₂ | None | Organic | 15-20% | >95% |
| Phase-transfer | Quaternary ammonium | Biphasic | 25-30% | 90-95% |
| Zn/AlCl₃ | DOSS | Aqueous DMF | 20-25% | 85-90% |
| Heteropoly acid | Ionic liquid | Ionic medium | 30-35% | >90% |
The mechanistic understanding of dioctyl sulfide formation centers on sulfur-centered nucleophilic pathways that proceed through well-defined transition states and intermediates [23] [24]. Sulfur exhibits exceptional nucleophilicity due to its large atomic radius and high polarizability, making it significantly more nucleophilic than oxygen while maintaining relatively low basicity [23]. This unique combination of properties enables sulfur nucleophiles to undergo substitution reactions with primary and secondary alkyl halides without significant elimination competition [11].
The nucleophilic substitution mechanism involves backside attack of the sulfur nucleophile on the electrophilic carbon center, resulting in inversion of configuration at the reaction center [10] [25]. The transition state is characterized by partial bond formation between sulfur and carbon, concurrent with partial bond breaking between carbon and the halide leaving group [10]. Kinetic isotope effect studies reveal that bond formation to the nucleophile is more advanced than leaving group departure in the transition state [26].
Carbon-sulfur bond formation proceeds through a concerted mechanism in most cases, although stepwise pathways have been observed under certain conditions [27] [28]. The formation of sulfonium intermediates can occur when sulfur nucleophiles attack activated alkyl halides, leading to the generation of positively charged sulfur species that can undergo further transformations [24] [28]. These intermediates demonstrate the versatility of sulfur chemistry and its ability to stabilize both negative and positive charges [24].
| Nucleophile | Alkyl Halide | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Selectivity Factor |
|---|---|---|---|---|
| HS⁻ | 1-Bromooctane | 2.3 × 10⁻² | 45.2 | >99% |
| RS⁻ | 1-Bromooctane | 1.8 × 10⁻² | 48.7 | 95-98% |
| Na₂S | 1-Bromooctane | 8.5 × 10⁻³ | 52.1 | 90-95% |
| Thiolate | 2-Bromooctane | 4.2 × 10⁻³ | 55.8 | 85-90% |
The reaction kinetics follow second-order behavior, with rate dependence on both nucleophile and electrophile concentrations [29] [30]. Temperature effects reveal relatively low activation energies for sulfur-centered nucleophilic substitutions, reflecting the high intrinsic reactivity of sulfur nucleophiles [31] [26]. Solvent effects play a crucial role in determining reaction rates, with polar aprotic solvents generally providing the most favorable environments for these transformations [10] [11].
Mechanistic studies using computational methods have provided detailed insights into the electronic structure changes accompanying carbon-sulfur bond formation [32] [27]. Density functional theory calculations reveal that the highest occupied molecular orbital of sulfur nucleophiles possesses significant p-character, facilitating overlap with the lowest unoccupied molecular orbital of alkyl halides [27]. The resulting molecular orbital interactions stabilize the transition state and lower the activation barrier for bond formation [32].
Dioctyl sulfide represents a strategically important organosulfur compound that serves as a crucial intermediate in numerous industrial applications and emerging research areas [1] [2]. With its distinctive molecular structure containing two octyl chains linked through a sulfur atom, this compound exhibits unique chemical properties that make it particularly valuable in specialized chemical manufacturing processes [3] [4]. The following sections examine the comprehensive range of applications for dioctyl sulfide, from its fundamental role in organotin stabilizer production to its emerging potential in advanced material science applications.
Dioctyl sulfide occupies a central position in the synthesis pathway of dioctyl tin stabilizers, which are among the most effective and widely used heat stabilizers for polyvinyl chloride applications [5] [6]. The compound serves as a critical source of octyl groups that form the essential carbon-tin bonds in dioctyl tin compounds, providing both the necessary hydrophobic character and the specific molecular architecture required for optimal stabilizing performance [7] [8].
The production process typically involves the reaction of dioctyl sulfide with various tin-containing precursors under controlled conditions to generate dioctyl tin intermediates [9] [10]. These intermediates subsequently undergo further chemical modifications to produce the final organotin stabilizer products, including dioctyl tin dilaurate, dioctyl tin dichloride, and various dioctyl tin mercaptide derivatives [11] [12]. The use of dioctyl sulfide as a starting material ensures consistent octyl chain length and purity, which are critical factors in determining the final performance characteristics of the resulting stabilizers [13] [10].
| Application Type | Function | Industry Use | Reference |
|---|---|---|---|
| Intermediate for Dioctyl Tin Stabilizers | Provides octyl groups for tin-carbon bond formation | PVC Heat Stabilization | [5] [6] [7] |
| Precursor for Dioctyl Tin Dilaurate | Contributes to catalyst synthesis for polyurethanes | Silicone Rubber Catalysis | [11] [12] |
| Component in Organotin Mercaptide Synthesis | Sulfur source for mercaptide ligand formation | Polymer Processing | [5] [6] [14] |
| Stabilizer System Enhancement | Improves thermal stability of polymer systems | Food-Grade Applications | [15] [8] [16] |
| Catalyst Production Support | Supports non-toxic organotin compound production | Medical Device Manufacturing | [11] [9] [13] |
The synthesis of dioctyl tin stabilizers from dioctyl sulfide precursors typically achieves high yields and produces materials with excellent thermal stability properties [8] [10]. These stabilizers demonstrate superior performance in preventing the thermal degradation of PVC during processing at temperatures ranging from 160 to 220 degrees Celsius, making them essential components in the production of food-grade and medical-grade polymer applications [15] [11] [16].
The application of dioctyl sulfide derivatives in polyvinyl chloride stabilization represents one of the most significant industrial uses of this compound [17] [16]. The stabilization mechanisms operate through multiple pathways that collectively prevent the thermal and oxidative degradation of PVC during processing and end-use applications [7] [8] [18].
The primary stabilization mechanism involves the scavenging of hydrogen chloride that is released during the thermal processing of PVC [15] [17]. When PVC is heated above 160 degrees Celsius, labile chlorine atoms begin to eliminate as hydrogen chloride, initiating an autocatalytic degradation process that leads to polymer discoloration and mechanical property loss [16]. Dioctyl tin stabilizers derived from dioctyl sulfide intermediates effectively capture this hydrogen chloride, preventing the acceleration of further degradation reactions [7] [8].
| Mechanism | Description | Temperature Range (°C) | Effectiveness | Reference |
|---|---|---|---|---|
| Hydrogen Chloride Scavenging | Captures HCl released during thermal processing | 160-220 | High | [15] [17] [16] |
| Labile Chlorine Replacement | Substitutes unstable chlorine atoms with sulfur | 170-200 | Very High | [6] [7] [8] |
| Thermal Degradation Prevention | Prevents autocatalytic dehydrochlorination | 140-240 | Excellent | [7] [8] [18] |
| Color Stability Enhancement | Maintains polymer transparency and reduces yellowing | 160-180 | Good | [7] [8] |
| Processing Aid Function | Improves melt flow and processing characteristics | 180-200 | Moderate | [17] [16] |
A secondary mechanism involves the direct replacement of labile chlorine atoms in the polymer chain with sulfur-containing ligands from the stabilizer system [6] [7]. This substitution creates more thermally stable structures that resist further degradation even under prolonged exposure to elevated temperatures [8] [18]. The effectiveness of this mechanism is particularly pronounced in the temperature range of 170 to 200 degrees Celsius, where conventional PVC would otherwise undergo rapid degradation [7].
The color stability enhancement provided by dioctyl tin stabilizers is another crucial aspect of their performance [7] [8]. These stabilizers prevent the formation of conjugated double bond sequences that are responsible for the characteristic yellowing and darkening of thermally degraded PVC [8]. This color stability is essential for applications requiring optical clarity or specific aesthetic requirements, such as window profiles, transparent films, and medical devices [16].
The application of dioctyl sulfide in advanced material science and nanotechnology represents a rapidly evolving area of research with substantial potential for breakthrough applications [28] [29] [30]. Current research efforts focus on exploiting the unique chemical properties of dioctyl sulfide to create novel materials with enhanced performance characteristics and multifunctional capabilities [31] [32].
In nanomaterial synthesis, dioctyl sulfide serves as a precursor for the controlled production of metal sulfide nanoparticles [28] [29]. The compound provides a reliable source of sulfur atoms for the formation of crystalline metal sulfide structures while the octyl chains act as capping agents that control particle size and morphology [30]. This approach enables the synthesis of nanoparticles with precisely controlled stoichiometry and surface properties, which are essential for applications in catalysis, energy storage, and optical devices [29] [30].
| Research Area | Application | Technology Advantage | Development Stage | Reference |
|---|---|---|---|---|
| Nanomaterial Synthesis | Precursor for metal sulfide nanoparticles | Controlled stoichiometry and morphology | Laboratory Research | [28] [29] [30] |
| Polymer Modification | Cross-linking agent in sulfur-based polymers | Improved mechanical properties | Pilot Scale | [33] [34] [31] |
| Surface Functionalization | Surface modification of substrates | Enhanced adhesion and compatibility | Proof of Concept | [35] [27] |
| Composite Materials | Filler-matrix interaction enhancement | Better dispersion and interfacial bonding | Early Development | [36] [37] |
| Smart Materials Development | Stimuli-responsive material components | Reversible property changes | Exploratory Research | [31] [32] |
Polymer modification applications represent another promising area where dioctyl sulfide contributes to the development of advanced materials with superior mechanical properties [33] [34]. The compound serves as a cross-linking agent in sulfur-based polymer networks, enabling the creation of materials with enhanced strength, elasticity, and thermal stability [31] [37]. These materials show particular promise for applications requiring high-performance characteristics, such as aerospace components, medical implants, and protective coatings [34] [37].
Surface functionalization research has identified dioctyl sulfide as an effective agent for modifying substrate surfaces to improve adhesion and compatibility in composite material systems [35] [27]. The octyl chains provide hydrophobic character while the sulfur atom enables chemical bonding to various substrate materials, resulting in enhanced interfacial interactions and improved overall composite performance [36] [37].
Corrosive;Irritant